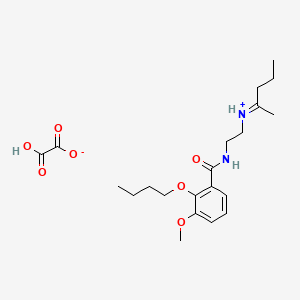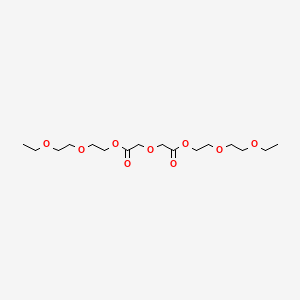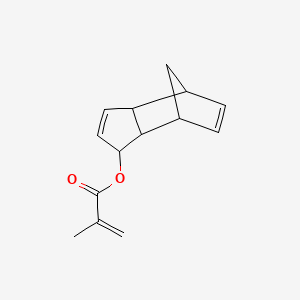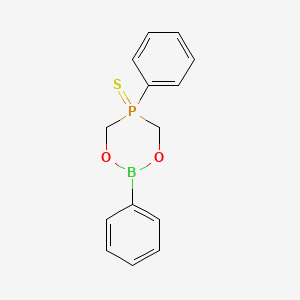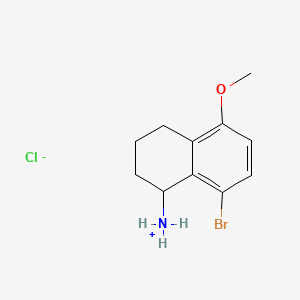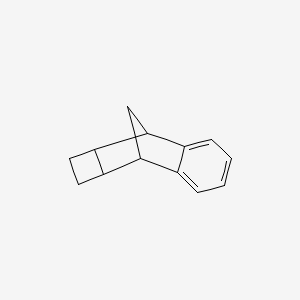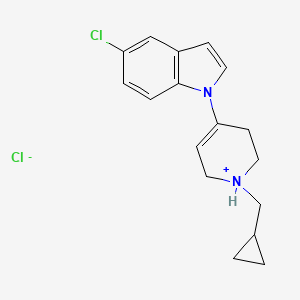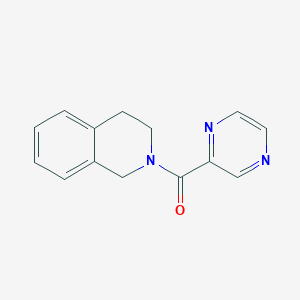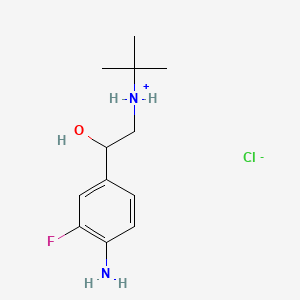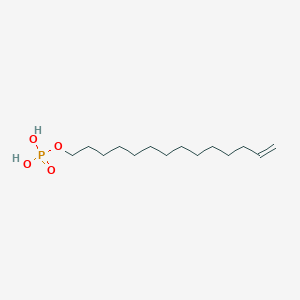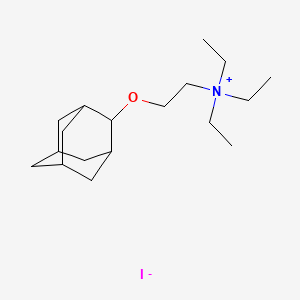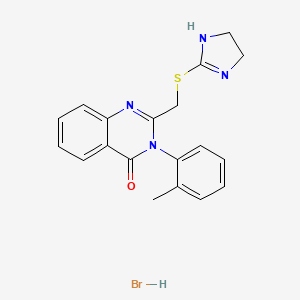![molecular formula C19H14N2O5 B13769490 [3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate CAS No. 7059-96-3](/img/structure/B13769490.png)
[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate is an organic compound that features a naphthalene ring substituted with a nitrophenylcarbamoyl group and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate typically involves the reaction of 3-nitroaniline with naphthalene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require a solvent like dichloromethane and are carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be hydrolyzed to a hydroxyl group under basic conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, water.
Coupling Reactions: Palladium acetate, triphenylphosphine, aryl halides.
Major Products Formed
Reduction: 3-[(3-Aminophenyl)carbamoyl]naphthalen-2-yl acetate.
Hydrolysis: 3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-ol.
Coupling: Biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its nitrophenyl group can be reduced to an amino group, which can then be conjugated to biomolecules for labeling and detection .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals .
Wirkmechanismus
The mechanism of action of [3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate involves its interaction with specific molecular targets. For example, in biological systems, the nitrophenyl group can be reduced to an amino group, which can then form covalent bonds with proteins or nucleic acids. This interaction can modulate the activity of enzymes or alter the structure of biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and industrial production.
3-(Bromoacetyl)coumarins: Compounds used as building blocks in the preparation of polyfunctionalized heterocyclic systems.
N-[3,5-bis(Trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide: A compound with antistaphylococcal activity.
Uniqueness
[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate is unique due to its combination of a nitrophenyl group and a naphthalene ring, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
7059-96-3 |
|---|---|
Molekularformel |
C19H14N2O5 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
[3-[(3-nitrophenyl)carbamoyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C19H14N2O5/c1-12(22)26-18-10-14-6-3-2-5-13(14)9-17(18)19(23)20-15-7-4-8-16(11-15)21(24)25/h2-11H,1H3,(H,20,23) |
InChI-Schlüssel |
ZLVLCXBTVIXUCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


